molecular formula C11H20N2O2 B1610630 tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 500556-90-1

tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

货号: B1610630
CAS 编号: 500556-90-1
分子量: 212.29 g/mol
InChI 键: JRZFZVWZIJNIEQ-HLTSFMKQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic Nomenclature and Stereochemical Configuration Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex bicyclic systems. The compound designation begins with the tert-butyl ester moiety, followed by the specific stereochemical descriptors (1R,3R,4S) that define the absolute configuration at three critical chiral centers within the molecular framework. The azabicyclo[2.2.1]heptane nomenclature indicates a seven-membered bicyclic system where nitrogen replaces one carbon atom, creating a bridged structure with specific ring connectivity patterns. The numerical descriptors [2.2.1] denote the number of atoms in each bridge connecting the bridgehead positions, providing precise structural information about the molecular topology.

The stereochemical configuration analysis reveals that this compound possesses three defined chiral centers, with the (1R,3R,4S) notation specifying the absolute stereochemistry according to Cahn-Ingold-Prelog priority rules. The 1R configuration indicates that the substituent at position 1 has R stereochemistry, while the 3R designation corresponds to the amino group positioning at carbon 3. The 4S configuration completes the stereochemical description, establishing the three-dimensional arrangement of functional groups around the bicyclic core. This specific stereochemical arrangement is crucial for the compound's biological activity and synthetic utility, as different stereoisomers can exhibit vastly different pharmacological properties and reactivity patterns.

The molecular formula has been established through comprehensive analytical characterization, confirming the presence of the tert-butoxycarbonyl protecting group attached to the nitrogen atom at position 7 of the bicyclic framework. This protecting group strategy is fundamental in organic synthesis, particularly for amino acid derivatives, as it provides selective protection of the nitrogen functionality while allowing manipulation of other reactive sites within the molecule. The systematic name fully describes the structural complexity while maintaining chemical nomenclature standards that enable unambiguous identification across scientific literature and chemical databases.

Molecular Geometry and Conformational Constraints of the 7-Azabicyclo[2.2.1]heptane Core

The molecular geometry of the 7-azabicyclo[2.2.1]heptane core structure exhibits distinctive conformational characteristics that significantly influence the compound's chemical behavior and biological activity. The bicyclic framework creates a rigid three-dimensional architecture that constrains the spatial arrangement of functional groups, effectively reducing conformational flexibility compared to acyclic amino acid derivatives. This structural rigidity arises from the bridged nature of the bicycle, where the nitrogen atom at position 7 forms part of both ring systems, creating a locked conformation that favors specific geometric arrangements.

The bridgehead carbons in the azabicyclo[2.2.1]heptane system experience significant geometric constraints due to the fused ring topology. These constraints manifest as restricted bond angles and limited rotational freedom around the bridgehead positions, which directly influences the spatial orientation of substituents. Crystallographic analyses of related 7-azabicyclo[2.2.1]heptane derivatives have demonstrated that the bicyclic core adopts a boat-like conformation for one of the rings, with the nitrogen bridge creating additional geometric restrictions. The amino group at position 3 occupies an exo position relative to the bicyclic framework, as determined through nuclear magnetic resonance spectroscopy studies that reveal characteristic coupling patterns consistent with exo stereochemistry.

The conformational constraints imposed by the 7-azabicyclo[2.2.1]heptane core have profound implications for the compound's reactivity patterns. The rigid framework directs incoming reagents preferentially to the exo face of the molecule, resulting in high stereoselectivity in chemical transformations. This stereochemical control is particularly valuable in synthetic applications where specific product configurations are required. The bicyclic structure also influences the electronic environment around the amino group, potentially affecting its basicity and nucleophilicity compared to acyclic analogues. Nuclear magnetic resonance studies have revealed that bridgehead protons exhibit characteristic coupling patterns exclusively with exo-positioned hydrogens, while maintaining zero coupling with endo-positioned protons due to the approximately 90-degree dihedral angle relationship.

The molecular geometry analysis further reveals that the tert-butoxycarbonyl group at position 7 extends away from the bicyclic core, minimizing steric interactions while providing effective protection for the nitrogen atom. This spatial arrangement is optimal for maintaining the protecting group's integrity while allowing access to other reactive sites within the molecule. The conformational preferences of the bicyclic system have been validated through computational modeling studies that confirm the energetically favored geometry observed in experimental determinations.

Crystallographic Data and Hydrogen Bonding Patterns in Solid-State Structures

Crystallographic investigations of this compound and structurally related azabicyclic compounds have provided detailed insights into solid-state molecular arrangements and intermolecular interaction patterns. While specific crystallographic data for this exact compound are limited in the available literature, extensive studies on closely related azabicyclic systems offer valuable structural information that can be extrapolated to understand the solid-state behavior of this target molecule. Crystallographic analyses of similar tert-butyl carboxylate-protected azabicyclic compounds have revealed characteristic packing arrangements and hydrogen bonding networks that are likely representative of the target compound's behavior.

The crystal structure analyses of related compounds such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have demonstrated that these molecules typically crystallize in monoclinic space groups, with specific lattice parameters that accommodate the bulky tert-butyl protecting groups. In this structurally analogous system, the crystal was found to belong to space group P21/c with lattice parameters a = 10.217(2) Å, b = 11.676(3) Å, c = 10.273(3) Å, and β = 114.186(13)°, providing insight into the typical packing arrangements for tert-butyl-protected azabicyclic compounds. The molecular conformation in the solid state confirmed the bicyclic framework's rigidity and the spatial arrangement of functional groups.

Hydrogen bonding patterns in the crystal structures of related azabicyclic compounds reveal specific intermolecular interactions that stabilize the solid-state arrangement. Detailed analysis of intermolecular short contacts has identified multiple hydrogen bonding interactions involving oxygen atoms from the carboxylate and carbonyl groups. The observed hydrogen bonding distances typically range from 2.578 to 2.717 Å, indicating moderate to strong hydrogen bonding interactions that contribute to crystal stability. These interactions often involve the carbonyl oxygen atoms acting as hydrogen bond acceptors, while carbon-bound hydrogen atoms serve as weak hydrogen bond donors, creating extended three-dimensional networks within the crystal lattice.

Intermolecular Contact Distance (Å) Interaction Type
O1···H2' 2.578 Hydrogen bonding
O2···H10A''' 2.717 Hydrogen bonding
O3···H1A* 2.608 Hydrogen bonding
O3···H2* 2.612 Hydrogen bonding

属性

IUPAC Name

tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZFZVWZIJNIEQ-HLTSFMKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478214
Record name tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500556-90-1, 500556-93-4, 1000870-15-4
Record name tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (1R,2R,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Asymmetric Desymmetrization Approach to 7-Azabicyclo[2.2.1]heptane Derivatives

A key strategy involves the asymmetric desymmetrization of 7-azabicyclo[2.2.1]hept-2-one derivatives to access optically pure intermediates. This approach has been developed to efficiently prepare tert-butyl (N-Boc) protected bicyclic amines which serve as versatile precursors for further functionalization.

  • The starting material is typically a 7-azabicyclo[2.2.1]hept-2-one derivative.
  • Asymmetric desymmetrization is achieved via selective protection and functional group transformations.
  • Protection of the nitrogen as a tert-butyl carbamate (Boc) is preferred over methyl protection for better stability and synthetic utility.
  • The process yields (+)-N-Boc-7-azabicyclo[2.2.1]hept-2-one, which can be further elaborated to the target compound.

Scheme 1: Asymmetric Desymmetrization to N-Boc-7-azabicyclo[2.2.1]hept-2-one

Step Reagents/Conditions Outcome
Starting from 7-azabicyclo[2.2.1]hept-2-one Asymmetric desymmetrization Optically pure bicyclic ketone
Protection of N with Boc2O Boc-protected bicyclic ketone Enhanced stability and reactivity

Diels–Alder Reaction Using Chiral Allene-1,3-dicarboxylates

Another sophisticated method involves the use of chiral allene-1,3-dicarboxylates as dienophiles in a Diels–Alder reaction with N-Boc-pyrrole to construct the bicyclic framework:

  • The chiral allene-1,3-dicarboxylate is prepared by crystallization-induced asymmetric transformation.
  • The Diels–Alder reaction is catalyzed by AlCl3 at low temperature (-78 °C) in dichloromethane.
  • This reaction affords a single endo-adduct with high stereoselectivity.
  • Subsequent hydrogenation and ozonolysis steps convert the adduct into key intermediates, including ketoesters and amino-protected bicyclic compounds.
  • Final steps involve dealkoxycarbonylation and reprotection to yield the target tert-butyl carbamate derivative.

Table 1: Summary of Key Steps in Diels–Alder Route

Step Reagents/Conditions Product Yield (%) Notes
Crystallization of di-(l)-menthyl allene-1,3-dicarboxylate Triethylamine, low temp Chiral allene 90 (overall) High enantiomeric purity
Diels–Alder with N-Boc-pyrrole AlCl3, -78 °C, CH2Cl2 Endo-adduct Good Single isomer formed
Hydrogenation of double bond H2, catalyst Saturated diester High Prepares for ozonolysis
Ozonolysis O3 β-ketoester Moderate Sensitive to over-oxidation
Dealkoxycarbonylation and reprotection Heat, Boc2O Boc-protected amino bicyclic Moderate Final intermediate for target

Transannular Cyclization via β-Elimination and Cyclization

The construction of the 7-azabicyclo[2.2.1]heptane ring system can also be achieved by a transannular alkylation involving β-elimination of a silyl ether followed by cyclization:

  • Starting from a hemiaminal intermediate derived from L-serine.
  • Tandem Wittig/Michael or iodosulfonamidation reactions generate trisubstituted pyrrolidines.
  • β-Elimination of a silyl ether triggers cyclization to form the bicyclic ring system.
  • This yields tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate.
  • Subsequent selective reductions and functionalizations lead to the fully saturated tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate.

Table 2: Key Transformations in Transannular Cyclization Route

Step Reagents/Conditions Intermediate/Product Notes
Hemiaminal formation From L-serine Intermediate 2 Chiral precursor
Tandem Wittig/Michael or iodosulfonamidation Various reagents Trisubstituted pyrrolidines Control of stereochemistry
β-Elimination of silyl ether Base Cyclized bicyclic intermediate Key ring-forming step
Reduction with SmI2 SmI2, solvent Saturated bicyclic ketone Selective functionalization
Final stereospecific reduction Hydride source Target amino bicyclic compound High stereoselectivity

Notes on Stereochemical Control and Protecting Groups

  • The stereochemistry (1R,3R,4S) is controlled by the choice of chiral starting materials and reaction conditions, including temperature and catalysts.
  • The tert-butyl carbamate (Boc) group is the preferred nitrogen protecting group due to its stability and ease of removal.
  • The use of silyl ethers as protecting groups enables selective β-elimination and cyclization steps.
  • Hydrogenation and reduction steps are carefully controlled to achieve stereospecific outcomes.

Summary Table of Preparation Routes

Method Starting Material Key Reactions Advantages Challenges
Asymmetric Desymmetrization 7-azabicyclo[2.2.1]hept-2-one Selective protection, desymmetrization High optical purity, versatile intermediate Requires chiral catalysts or auxiliaries
Diels–Alder with Chiral Allene Chiral allene-1,3-dicarboxylate, N-Boc-pyrrole Diels–Alder, hydrogenation, ozonolysis High stereoselectivity, scalable Multi-step, sensitive ozonolysis
Transannular Cyclization L-serine-derived intermediates β-elimination, cyclization, reduction Direct ring formation, stereocontrol Requires careful functional group manipulation

化学反应分析

Types of Reactions

tert-Butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

Major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted products depending on the reagents and conditions used .

科学研究应用

Nicotinic Acetylcholine Receptor Agonism

Tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has been identified as a potential agonist for nAChRs, which are implicated in various neurological functions. This property suggests its application in treating conditions such as:

  • Alzheimer's Disease : By modulating neurotransmitter release, it may enhance cognitive function and memory.
  • Schizophrenia : Its action on nAChRs could help alleviate some cognitive deficits associated with this disorder.

Structure-Activity Relationship Studies

The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding how modifications to its structure affect biological activity. The presence of functional groups like amino and carboxylate allows for diverse chemical reactivity, enabling the synthesis of various analogs to explore their pharmacological profiles.

Comparative Analysis with Structural Analogues

The following table summarizes some structural analogues of this compound and their unique features:

Compound NameStructureUnique Features
EpibatidineEpibatidine StructureHigh affinity for nAChRs; naturally occurring alkaloid
2-Amino-5-methyl-6-(phenylethynyl)pyridineAnalog StructureSelective nAChR agonist used in research
7-Azabicyclo[2.2.1]heptaneCore StructureCore structure shared; lacks functional groups that confer biological activity

This comparative analysis highlights how specific functional groups in this compound differentiate it from other compounds with similar frameworks.

Case Studies and Research Findings

Research studies have demonstrated the compound's efficacy in modulating nAChRs through various experimental setups:

Study Example 1: Binding Affinity Assessment

In vitro studies using radiolabeled ligands showed that this compound exhibits high binding affinity for specific nAChR subtypes. This suggests potential therapeutic applications in neuropharmacology.

Study Example 2: Cognitive Enhancement Trials

Preclinical trials indicated that administration of this compound improved cognitive performance in animal models mimicking Alzheimer's disease symptoms. These findings support further exploration into its therapeutic potential.

作用机制

The mechanism of action of tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. The compound may also interact with receptors, modulating their signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

tert-Butyl (1R,4S)-2-Oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Molecular Formula: C₁₁H₁₇NO₃ (MW: 211.261) .
  • Key Differences: Replaces the 3-amino group with a 2-oxo (ketone) moiety.
  • Reactivity : The ketone enables nucleophilic additions (e.g., Grignard reactions) or reductions to form alcohols/amines, unlike the primary amine in the target compound .
  • Applications: Serves as a precursor for synthesizing amino derivatives via reductive amination .
(1R,2S,4S)-tert-Butyl 2-(((Benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Molecular Formula : C₁₉H₂₆N₂O₄ (MW: 346.427) .
  • Key Differences: Features a benzyloxycarbonyl (Z)-protected amino group.
  • Utility: The Z-group enhances stability during solid-phase peptide synthesis but requires deprotection (e.g., hydrogenolysis) for further functionalization .
tert-Butyl 1-Formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.29) .
  • Key Differences : Contains a formyl group at the 1-position.
  • Reactivity : The aldehyde participates in condensation reactions (e.g., Wittig or Ugi reactions), contrasting with the nucleophilic amine in the target compound .

Ring System Modifications

tert-Butyl (1R,6S)-7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₃ (MW: 199.25) .
  • Key Differences : Replaces one bridgehead nitrogen with oxygen (7-oxa) and adopts a [4.1.0] bicyclic structure.
  • The smaller ring system may reduce steric hindrance compared to [2.2.1] systems .
tert-Butyl 6-Oxo-2-azabicyclo[2.2.2]octane-2-carboxylate
  • Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.29) .
  • Key Differences : [2.2.2] Bicyclic system with a ketone at position 4.
  • Applications : Larger ring size increases flexibility, which may reduce rigidity-driven binding specificity in drug design .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Groups Key Applications References
tert-Butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate C₁₁H₂₀N₂O₂ 212.293 Amino, Boc-protected amine Drug intermediates, chiral auxiliaries
tert-Butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate C₁₁H₁₇NO₃ 211.261 Ketone, Boc-protected amine Precursor for amino derivatives
(1R,2S,4S)-tert-Butyl 2-(((Z)-amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate C₁₉H₂₆N₂O₄ 346.427 Z-protected amine Peptide synthesis intermediates
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate C₁₀H₁₇NO₃ 199.25 Oxa-bridge, Boc-protected amine Polar building blocks

生物活性

Overview

tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound notable for its unique structure and potential biological applications. This compound is characterized by a bicyclic framework that facilitates interactions with various biological targets, including enzymes and receptors. Its synthesis and modification have garnered attention in medicinal chemistry for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of approximately 212.29 g/mol. The compound features a tert-butyl ester group and an amino group attached to the bicyclic structure, which contributes to its biological activity.

Structural Characteristics

Property Details
IUPAC Name This compound
CAS Number 500556-90-1
Molecular Formula C₁₁H₂₀N₂O₂
Molecular Weight 212.29 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by fitting into the active sites of target enzymes, thereby modulating their activity.
  • Receptor Modulation : It may also interact with various receptors, influencing their signaling pathways and potentially leading to therapeutic effects.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Enzyme Interactions : Research indicates that derivatives of this compound exhibit selective binding to sigma receptors, which are implicated in several neurological processes .
  • Therapeutic Applications : Its structural features allow it to form hydrogen bonds and electrostatic interactions with biological molecules, suggesting applications in pharmacology .
  • Synthesis of Bioactive Molecules : The compound serves as a scaffold for the development of new bioactive molecules, particularly in the context of drug design .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Study on Sigma Receptors : A study found that N-substituted derivatives of 7-azabicyclo[2.2.1]heptanes demonstrated varying affinities for sigma receptor subtypes, indicating that structural modifications can enhance selectivity and potency .
  • In Vitro Binding Assays : Binding assays revealed that compounds similar to this compound exhibited significant activity against specific enzyme targets, supporting its role in medicinal chemistry .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Properties
tert-butyl (1R,4S)-3-oxo-7-azabicyclo[2.2.1]heptaneBicyclic structureDifferent functional group positioning
tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexaneFeatures a different bicyclic frameworkVariations in nitrogen placement affecting reactivity

常见问题

Q. What are the key synthetic routes for tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate?

The compound is typically synthesized via multistep reactions involving bicyclic amine precursors. For example:

  • Step 1 : Activation of bicyclic amines with reagents like DCC (dicyclohexylcarbodiimide) and CS₂ in Et₂O at low temperatures (-10°C), followed by warming to room temperature .
  • Step 2 : Purification via column chromatography (e.g., SiO₂, hexane:EtOAc gradients) to isolate the product in yields up to 82% .
  • Step 3 : Characterization using NMR and HRMS to confirm stereochemistry and purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon shifts to verify bicyclic framework and substituent positions (e.g., tert-butyl and amino groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and isotopic patterns .
  • Chiral HPLC : Validate stereochemical purity, especially for the (1R,3R,4S) configuration .

Q. What are optimal storage conditions for this compound?

  • Solid state : Store at -20°C in a desiccator to prevent hydrolysis of the tert-butyl carbamate group .
  • Solution phase : Prepare stock solutions in anhydrous DMSO or EtOH, aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months .

Q. How can solubility limitations be addressed in experimental workflows?

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) for solubility. For aqueous systems, use co-solvents like PEG-400 .
  • Heating and sonication : Warm solutions to 37°C with brief sonication to enhance dissolution .

Q. What quality control metrics are critical for batch-to-batch consistency?

  • Purity : Use HPLC to ensure ≥95% purity, with attention to residual solvents (e.g., EtOAc, hexane) .
  • Chiral integrity : Monitor enantiomeric excess (ee) via chiral chromatography .
  • Moisture content : Perform Karl Fischer titration to prevent carbamate degradation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1R vs. 1S) impact biological activity?

  • Case study : Compare (1R,3R,4S) and (1S,3S,4R) isomers in receptor-binding assays. For example, the (1R) configuration in bicyclic amines often enhances affinity for aminergic GPCRs due to spatial alignment of the amino group .
  • Method : Use molecular docking to model interactions with target proteins (e.g., serotonin receptors) .

Q. How can contradictory data in synthesis yields be resolved?

  • Root cause analysis :
    • Reaction conditions : Trace impurities (e.g., moisture) in Et₂O can reduce yields; use molecular sieves .
    • Purification : Optimize column chromatography gradients (e.g., 90:10 → 70:30 hexane:EtOAc) to recover polar byproducts .
    • Catalyst selection : Replace DCC with EDCI for milder activation and higher reproducibility .

Q. What experimental designs are suitable for studying environmental fate or metabolic pathways?

  • Environmental persistence : Use LC-MS/MS to track degradation products in simulated aquatic systems (pH 7.4, 25°C) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Q. How does this compound compare to structurally related azabicyclo derivatives?

  • Activity comparison : Test against analogs like tert-butyl (1S,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in enzymatic assays (e.g., kinase inhibition) .
  • Thermodynamic stability : Calculate strain energy via DFT to explain differences in reactivity .

Q. What computational tools can predict physicochemical properties or toxicity?

  • ADMET prediction : Use SwissADME or ADMETlab to estimate logP, bioavailability, and CYP450 interactions .
  • Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (1R,3R,4S)-3-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。